molecular formula C19H12N4O B11981851 4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol CAS No. 303059-19-0

4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol

Cat. No.: B11981851
CAS No.: 303059-19-0
M. Wt: 312.3 g/mol
InChI Key: PUNJSSXPRMLYQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol is a compound that belongs to the class of benzimidazole derivatives. These compounds are known for their extended conjugation and potential applications in various fields such as chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an imidazole ring fused to a phenazine moiety, and a phenol group attached to the phenazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol typically involves a one-pot process. This process includes the reaction of 2-hydroxy aromatic aldehydes with phenazine-2,3-diamines in the presence of manganese (III) acetate at room temperature. The yield of this reaction is generally between 80-85% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the one-pot synthesis method described above can be scaled up for industrial applications. The use of manganese (III) acetate as a catalyst and the mild reaction conditions make this method suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Halogenated phenol derivatives.

Scientific Research Applications

4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol: A derivative with similar structure and properties.

    Benzimidazole Derivatives: Compounds with similar biological activities and applications.

Uniqueness

4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol is unique due to its extended conjugation and the presence of both imidazole and phenazine moieties. This unique structure allows it to form stable complexes with metal ions and exhibit distinct fluorescence properties, making it valuable in various scientific and industrial applications .

Properties

CAS No.

303059-19-0

Molecular Formula

C19H12N4O

Molecular Weight

312.3 g/mol

IUPAC Name

4-(10H-imidazo[4,5-b]phenazin-2-yl)phenol

InChI

InChI=1S/C19H12N4O/c24-12-7-5-11(6-8-12)19-22-17-9-15-16(10-18(17)23-19)21-14-4-2-1-3-13(14)20-15/h1-10,20,24H

InChI Key

PUNJSSXPRMLYQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=CC4=NC(=NC4=CC3=N2)C5=CC=C(C=C5)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.